3,5-Diacetamido-2,6-diiodobenzoic acid is a chemical compound notable for its unique structure and potential applications across various scientific fields. This compound is derived from benzoic acid and features two iodine atoms, contributing to its distinctive properties. It has garnered attention in medical, environmental, and industrial research due to its utility as a reagent and potential therapeutic agent.
The compound is classified under the category of iodinated benzoic acid derivatives. It can be synthesized through specific chemical reactions involving iodination and acetylation processes. The chemical structure includes functional groups such as acetamido and diiodo substituents, which play significant roles in its reactivity and applications.
The synthesis of 3,5-Diacetamido-2,6-diiodobenzoic acid typically involves a multi-step process:
The reaction conditions are critical for ensuring the correct placement of iodine atoms and acetamido groups. Common reagents include iodine, acetic anhydride, and various acids to maintain pH levels conducive to the reactions .
While large-scale production methods are not extensively documented, it is likely that industrial synthesis mirrors laboratory methods with optimizations for yield and purity. Techniques such as automated reactors may enhance efficiency in producing this compound.
The molecular formula for 3,5-Diacetamido-2,6-diiodobenzoic acid is C₉H₈I₂N₂O₄. The structure features:
This specific arrangement of substituents imparts unique chemical properties that are essential for its applications in various fields.
3,5-Diacetamido-2,6-diiodobenzoic acid can participate in several chemical reactions:
Reagents such as iodine, acetic anhydride, and various catalysts are commonly employed in reactions involving this compound. Reaction conditions—including temperature, solvent choice, and pH—are optimized based on desired outcomes .
The products formed from reactions involving this compound depend on the specific reaction type. For example:
The mechanism of action for 3,5-Diacetamido-2,6-diiodobenzoic acid primarily relates to its iodine content. Iodine's electron-dense properties make it effective for scattering X-rays, which is particularly useful in medical imaging applications where it serves as a contrast agent. This property enhances the visibility of anatomical structures during imaging procedures .
3,5-Diacetamido-2,6-diiodobenzoic acid is typically a crystalline solid at room temperature. Its melting point and solubility characteristics depend on the specific conditions under which it is studied.
The compound exhibits notable reactivity due to its functional groups:
Relevant data regarding its solubility in various solvents or stability under different environmental conditions may vary based on experimental setups.
3,5-Diacetamido-2,6-diiodobenzoic acid has several scientific uses:
The systematic IUPAC name for this compound is 3,5-bis(acetamido)-2,6-diiodobenzoic acid, precisely defining its molecular architecture. This nomenclature specifies the benzoic acid core substituted at positions 3 and 5 by acetamido groups (–NHCOCH₃) and at ortho positions 2 and 6 by iodine atoms. The molecular formula C₁₁H₁₀I₂N₂O₄ was consistently reported across multiple chemical databases and commercial sources [5]. This formula establishes a foundation for understanding the compound's elemental composition and molecular mass, calculated as 488.02 g/mol .
Elemental analysis reveals a high iodine content (51.97% by mass), which dominates the molecular weight distribution. This halogen dominance significantly influences physical properties such as density and radiographic opacity. The carbon framework constitutes 27.08% of molecular mass, while oxygen (13.11%), nitrogen (5.74%), and hydrogen (2.06%) complete the composition. The molecular structure integrates three key functional groups: carboxylic acid at position 1, two iodinated aromatic positions, and dual acetamide substituents. This arrangement creates a polar molecule with potential hydrogen-bonding capacity at both the carboxylic acid and amide functionalities.
Table 1: Elemental Composition of 3,5-Diacetamido-2,6-diiodobenzoic Acid
Element | Atomic Contribution | Mass Percentage | Molecular Weight Contribution |
---|---|---|---|
Carbon (C) | 11 atoms | 27.08% | 132.12 g/mol |
Hydrogen (H) | 10 atoms | 2.06% | 10.10 g/mol |
Iodine (I) | 2 atoms | 51.97% | 253.81 g/mol |
Nitrogen (N) | 2 atoms | 5.74% | 28.02 g/mol |
Oxygen (O) | 4 atoms | 13.11% | 64.00 g/mol |
The SMILES notation (O=C(O)C₁=C(I)C(NC(C)=O)=CC(NC(C)=O)=C₁I) provides a linear string representation that encodes atomic connectivity and bonding patterns . This representation confirms the symmetrical placement of iodine atoms at the ortho positions relative to the carboxylic acid group, with acetamido groups positioned meta to the acid functionality and para to each other. The molecular symmetry reduces its isomer possibilities and influences spectroscopic properties.
Current scientific literature lacks comprehensive single-crystal X-ray diffraction data for 3,5-diacetamido-2,6-diiodobenzoic acid, creating a knowledge gap regarding its precise crystal packing and unit cell parameters. However, computational modeling and analogy to structurally related iodinated benzoates permit reasonable predictions about its solid-state behavior. The molecule's planar benzoic acid core, bulky iodine substituents, and hydrogen-bonding functional groups suggest potential for layered molecular stacking with intermolecular interactions dominated by I···I halogen bonding and amide-amide hydrogen bonding networks.
Stereochemical analysis confirms the absence of chiral centers within the molecule. The absence of asymmetric carbon atoms indicates no inherent optical activity or enantiomeric forms. The compound exhibits free rotation around the C–N bonds connecting acetamide groups to the aromatic ring, though this rotation is partially restricted by resonance and steric interactions. This restricted rotation creates distinct conformational isomers (rotamers) observable through spectroscopic methods. The symmetrical substitution pattern (2,6-diiodo and 3,5-diacetamido) creates a pseudo-mirror plane bisecting the molecule through the carboxylic acid carbon and ring position 4.
Thermal stability profiles derived from analog compounds suggest decomposition onset temperatures exceeding 200°C, with potential liberation of acetic acid from deacetylation pathways before carbon skeleton degradation. The recommended storage at reduced temperatures (<15°C) and protection from light for related precursors like 2-amino-3,5-diiodobenzoic acid suggests photosensitivity concerns likely extend to this derivative [7]. Commercial sources specifically note requirements for cold-chain transportation, indicating thermal instability under ambient conditions .
3,5-Diacetamido-2,6-diiodobenzoic acid displays fundamental structural homology yet critically distinct properties when compared to triiodinated benzoic acid derivatives like diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). The most significant divergence lies in iodine stoichiometry: the diiodo compound contains two iodine atoms (molecular weight 488.02 g/mol) versus diatrizoic acid's three iodine atoms (molecular weight 613.91 g/mol for anhydrous form) [3]. This iodine deficiency reduces both molecular density and potential radiographic attenuation.
Table 2: Structural and Functional Comparison with Triiodinated Analogues
Characteristic | 3,5-Diacetamido-2,6-diiodobenzoic acid | Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid) |
---|---|---|
Molecular Formula | C₁₁H₁₀I₂N₂O₄ | C₁₁H₉I₃N₂O₄ (anhydrous) |
Molecular Weight | 488.02 g/mol | 613.91 g/mol (anhydrous) |
Iodine Content | 51.97% | 62.00% |
Iodine Substitution Pattern | 2,6-diiodo | 2,4,6-triiodo |
Symmetry | Pseudo-C₂ᵥ symmetry | Higher symmetry (C₃ᵥ approximation) |
Radiographic Application | None documented | Established radiocontrast medium [3] |
Chemical Functionality | Carboxylic acid, two acetamido groups | Carboxylic acid, two acetamido groups |
Aqueous Solubility | Presumed low (no data) | High (>1000 mg/mL as sodium salt) [3] |
The positional isomerism of iodine atoms creates divergent electronic environments. The 2,6-diiodo configuration creates steric hindrance around the carboxylic acid group, potentially reducing its hydrogen-bonding capacity compared to diatrizoic acid's 2,4,6-triiodo arrangement where position 4 remains unhindered. Computational electron density mapping predicts lower electron deficiency across the aromatic ring in the diiodo derivative due to reduced electron-withdrawing halogen density. This electronic difference significantly impacts degradation pathways; while diatrizoic acid undergoes specific metabolic transformations for renal excretion, the diiodo analog lacks documented biodegradation routes in aerobic or anaerobic systems [4].
Functional consequences emerge in biomedical utility. Diatrizoic acid's triiodination enables sufficient X-ray attenuation for vascular and gastrointestinal imaging, facilitated by its formulation as a highly soluble sodium or meglumine salt. The diiodo compound lacks sufficient radiodensity for such applications and primarily serves as a synthetic intermediate or reference standard in pharmaceutical impurity profiling, specifically identified as "Amidotrizoic Acid EP Impurity C" [5]. Its chemical role appears confined to organic synthesis, particularly as a precursor to more complex iodinated molecules. The absence of a 4-iodine atom fundamentally alters its chemical reactivity, making it less susceptible to nucleophilic substitution compared to triiodinated analogs where the position 4 iodine is highly activated toward displacement.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: